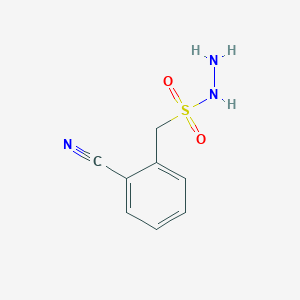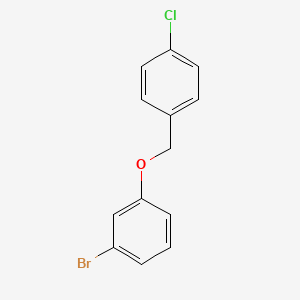
3-Bromophenyl-(4-chlorobenzyl)ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromophenyl-(4-chlorobenzyl)ether is an organic compound characterized by the presence of a bromine atom on a phenyl ring and a chlorobenzyl ether group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Etherification: The compound can be synthesized by first brominating phenol to produce 3-bromophenol, followed by reacting it with 4-chlorobenzyl chloride under basic conditions to form the ether linkage.
Williamson Ether Synthesis: Another method involves the reaction of 3-bromophenol with 4-chlorobenzyl alcohol in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing 3-phenyl-(4-chlorobenzyl)ether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and reaction conditions like refluxing in acetone are typical.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Iodides, fluorides, and other substituted products.
Scientific Research Applications
3-Bromophenyl-(4-chlorobenzyl)ether is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the manufacture of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromophenyl-(4-chlorobenzyl)ether exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways.
Comparison with Similar Compounds
3-Bromophenyl-(3-chlorobenzyl)ether: Similar structure but with a different position of the chlorine atom.
3-Bromophenyl-(2-chlorobenzyl)ether: Another positional isomer with distinct chemical properties.
Uniqueness: 3-Bromophenyl-(4-chlorobenzyl)ether is unique due to its specific arrangement of bromine and chlorine atoms, which influences its reactivity and applications. This positional isomerism can lead to different biological activities and industrial uses compared to its analogs.
Properties
IUPAC Name |
1-bromo-3-[(4-chlorophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-2-1-3-13(8-11)16-9-10-4-6-12(15)7-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHDCFDVDJUXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzene](/img/structure/B7815290.png)

![N-[(2-fluorophenyl)methyl]-5-nitropyridin-2-amine](/img/structure/B7815304.png)
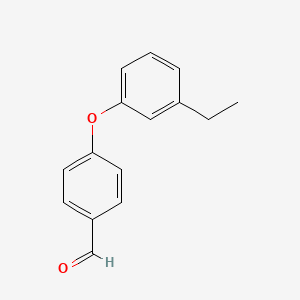
![1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815328.png)
![1-[4-(aminomethyl)phenyl]-N-tert-butylmethanesulfonamide](/img/structure/B7815336.png)
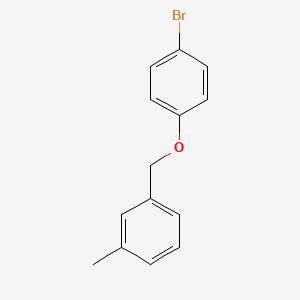
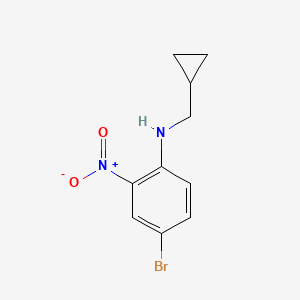
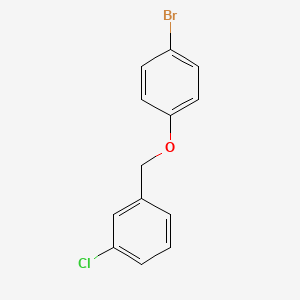
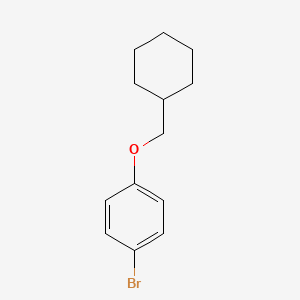

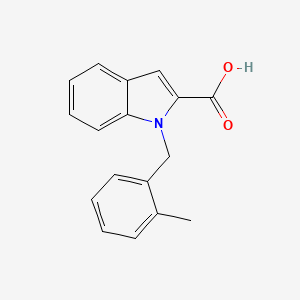
![2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7815367.png)
